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molecular formula C17H18N4OS B8356649 6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole

6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole

Cat. No. B8356649
M. Wt: 326.4 g/mol
InChI Key: IFZDIINGBKORKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163928B2

Procedure details

6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole was prepared according to the method used for the preparation of ethyl 2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole-6-carboxylate trifluoroacetate, from tert-butyl 4-[5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (0.22 g), with the exception that sodium hydroxide was used instead of sat. sodium hydrogencarbonate after completion of the reaction, and that the product was taken up in DCM thereafter. The title compound was obtained as a solid (0.15 g) after drying and concentration. 1H NMR δ 8.71 (d, 1H) 8.07 (dd, 1H) 7.85 (d, 1H) 7.66 (d, 1H) 7.09 (dd, 1H) 6.93 (d, 1H) 3.84 (s, 3H) 3.47-3.64 (m, 4H) 2.65-2.89 (m, 4H); MS m/z (M+H) 327.
Name
ethyl 2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole-6-carboxylate trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-[5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.N1(C2N=CC(C3SC4C=C(C(OCC)=O)C=CC=4N=3)=CC=2)CCNCC1.[CH3:34][O:35][C:36]1[CH:63]=[CH:62][C:39]2[N:40]=[C:41]([C:43]3[CH:44]=[CH:45][C:46]([N:49]4[CH2:54][CH2:53][N:52](C(OC(C)(C)C)=O)[CH2:51][CH2:50]4)=[N:47][CH:48]=3)[S:42][C:38]=2[CH:37]=1.[OH-].[Na+].C(=O)([O-])O.[Na+]>C(Cl)Cl>[CH3:34][O:35][C:36]1[CH:63]=[CH:62][C:39]2[N:40]=[C:41]([C:43]3[CH:48]=[N:47][C:46]([N:49]4[CH2:54][CH2:53][NH:52][CH2:51][CH2:50]4)=[CH:45][CH:44]=3)[S:42][C:38]=2[CH:37]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
ethyl 2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole-6-carboxylate trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.N1(CCNCC1)C1=CC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)C(=O)OCC
Name
tert-butyl 4-[5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Quantity
0.22 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C=2C=CC(=NC2)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole was prepared
CUSTOM
Type
CUSTOM
Details
after completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C=2C=NC(=CC2)N2CCNCC2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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